molecular formula C8H4ClF2NOS B11719001 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole

Cat. No.: B11719001
M. Wt: 235.64 g/mol
InChI Key: RCILTFUUOHQVPN-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a benzothiazole ring substituted with a chlorine atom at the second position and a difluoromethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with 2-chloro-5-(difluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzothiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes. The benzothiazole ring can interact with proteins, DNA, or other biomolecules, leading to various biological effects. The difluoromethoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
  • 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
  • 5-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione

Comparison:

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4ClF2NOS

Molecular Weight

235.64 g/mol

IUPAC Name

2-chloro-5-(difluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H4ClF2NOS/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H

InChI Key

RCILTFUUOHQVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(S2)Cl

Origin of Product

United States

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